molecular formula C13H10N4O2 B2512576 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione CAS No. 342778-41-0

1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione

Cat. No. B2512576
CAS RN: 342778-41-0
M. Wt: 254.249
InChI Key: ZAJQYSBSLGOBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione” can be confirmed using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR spectra, and elemental analysis .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione:

Antiviral Agents

1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione: has shown potential as an antiviral agent. Indole derivatives, in general, have been studied for their ability to inhibit various viruses, including influenza and Coxsackie viruses . The specific structure of this compound allows it to interact with viral proteins, potentially inhibiting their replication and spread.

Anticancer Research

This compound is also being explored for its anticancer properties. Indole derivatives are known for their ability to induce apoptosis (programmed cell death) in cancer cells . The pyrimidine moiety in 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione enhances its binding affinity to cancer cell receptors, making it a promising candidate for developing new anticancer drugs.

Antimicrobial Applications

Research has indicated that 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione can be effective against a range of microbial pathogens. Its structure allows it to disrupt the cell walls of bacteria and fungi, leading to their death . This makes it a valuable compound in the development of new antibiotics and antifungal agents.

Anti-inflammatory Agents

The compound has been studied for its anti-inflammatory properties. Indole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . This makes 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antioxidant Research

1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione: has shown promise as an antioxidant. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases . The compound’s ability to neutralize free radicals makes it a potential therapeutic agent for conditions like cardiovascular diseases and neurodegenerative disorders.

Antitubercular Agents

The compound is being investigated for its potential to treat tuberculosis. Indole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The unique structure of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione enhances its efficacy against this pathogen.

Antidiabetic Applications

Research has also focused on the antidiabetic potential of this compound. Indole derivatives can modulate insulin secretion and improve glucose metabolism . 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione could be developed into a new class of antidiabetic drugs, offering better management of blood sugar levels.

Neuroprotective Agents

Finally, 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione is being studied for its neuroprotective properties. Indole derivatives can protect neurons from damage caused by oxidative stress and inflammation . This makes the compound a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

These applications highlight the diverse potential of 1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione in various fields of scientific research. Each application leverages the unique chemical structure of the compound to address different biological challenges.

A brief review of the biological potential of indole derivatives

properties

IUPAC Name

1-[(pyrimidin-2-ylamino)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-11-9-4-1-2-5-10(9)17(12(11)19)8-16-13-14-6-3-7-15-13/h1-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJQYSBSLGOBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((Pyrimidin-2-ylamino)methyl)indoline-2,3-dione

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